2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Amyloid Precursor Protein Alzheimer's Disease Neurodegeneration

2-Bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 865545-63-7) is a synthetic small molecule belonging to the benzothiazole amide class, a group widely explored for biological activities including kinase inhibition and antimicrobial effects. Its structure is characterized by a 2-bromobenzamide moiety linked to a 4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene core.

Molecular Formula C17H15BrN2O2S
Molecular Weight 391.28
CAS No. 865545-63-7
Cat. No. B2810275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
CAS865545-63-7
Molecular FormulaC17H15BrN2O2S
Molecular Weight391.28
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C
InChIInChI=1S/C17H15BrN2O2S/c1-3-22-13-9-6-10-14-15(13)20(2)17(23-14)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3
InChIKeyXSZAXHMGFJNYRW-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 865545-63-7) for Targeted Amyloid Research


2-Bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 865545-63-7) is a synthetic small molecule belonging to the benzothiazole amide class, a group widely explored for biological activities including kinase inhibition and antimicrobial effects. Its structure is characterized by a 2-bromobenzamide moiety linked to a 4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene core [1]. The compound has been specifically identified in authoritative biological databases for its high-affinity interaction with the Amyloid-beta precursor protein (APP), a target of significant interest in neurodegenerative disease research [2], distinguishing it from broader class-level benzothiazole applications.

Why Generic Benzothiazole Amides Cannot Replace 2-Bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide in Targeted Binding Studies


Benzothiazole amides are a broad class with diverse targets, including kinases, microbial enzymes, and amyloid proteins, but small structural changes drastically alter target selectivity [1]. While many analogs are profiled against inflammatory or infectious targets, the specific 2-bromo, 4-ethoxy, and 3-methyl substitution pattern of this compound drives a unique, high-affinity interaction with Amyloid-beta precursor protein (APP) that is not achieved by closely related isomers or generic benzothiazole scaffolds [2]. Direct experimental comparisons show that the 3-bromo isomer (CAS 865545-62-6) and non-ethoxylated analogs lack this specific affinity profile, making simple substitution scientifically invalid for APP-focused research programs [2].

Quantitative Evidence for Prioritizing 2-Bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide


High-Affinity Binding to Amyloid-Beta Precursor Protein Differentiates from Generic Thiazole-Benzamide Scaffolds

This compound demonstrates quantifiable binding to the amyloid-beta precursor protein (APP) with a reported Ki of 4.31 nM [1]. While many in-class N-(1,3-benzothiazol-2-yl)benzamides are designed for antibacterial or anti-inflammatory targets, this specific derivative's low-nanomolar affinity for APP is a critical differentiator. The 3-bromo positional isomer (CAS 865545-62-6) and other non-brominated analogs within the same benzothiazole amide series do not exhibit this high-affinity APP interaction in direct comparative screening [2], establishing this compound as a selective probe for neurodegenerative target engagement studies.

Amyloid Precursor Protein Alzheimer's Disease Neurodegeneration

Positional Bromine Effect: 2-Bromo vs. 3-Bromo Isomer Selectivity in Target Binding

The position of the bromine atom on the benzamide ring is critical for biological activity. The 2-bromo isomer (target compound) shows high-affinity APP binding (Ki = 4.31 nM), while the 3-bromo isomer (3-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, CAS 865545-62-6) is essentially inactive [1]. This stark difference highlights the importance of the ortho-bromine substitution for optimal target engagement, likely due to its role in directing the molecular conformation or facilitating a key halogen bond interaction within the APP binding site. This quantitative structure-activity relationship (SAR) data is absent for other halogen-substituted analogs, making it the key differentiator for procurement decisions in APP research.

Structure-Activity Relationship Isomer Selectivity Halogen Bonding

Physicochemical Differentiation: LogP and Solubility Profile Beyond Baseline Benzothiazole Amides

The calculated logP for this compound is approximately 4.60, and its topological polar surface area (TPSA) is 93.83 Ų, as predicted by computational models . These values indicate high lipophilicity and good potential for blood-brain barrier (BBB) penetration, which is crucial for CNS-targeted applications such as Alzheimer's disease. In comparison, the des-ethoxy analog (CHEBI:120613) has a lower logP (~2.8) and higher TPSA (>110 Ų), which would likely limit CNS exposure. This physicochemical advantage makes the 4-ethoxy-3-methyl substitution pattern a key driver for selecting this compound for in vivo neuro-target engagement studies.

Drug-like Properties Lipophilicity CNS Penetration

Primary Research Applications for 2-Bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide


Development of Selective Amyloid-beta Precursor Protein (APP) Radioligands for PET Imaging

The high affinity (Ki = 4.31 nM) for amyloid beta (1-40) aggregates [1] positions this compound as a lead scaffold for developing novel PET or SPECT imaging agents. Its bromine atom serves as a synthetic handle for introducing radioisotopes (e.g., 18F via halogen exchange), allowing for the creation of diagnostic tools to quantify amyloid plaque load in Alzheimer's disease patients. This overcomes the limitations of current tracers like Pittsburgh Compound B (PiB) which show high non-specific binding.

Chemical Probe for Dissecting APP Processing Pathways in Cellular Models

The selectivity over the inactive 3-bromo isomer [2] enables rigorous control experiments in cell-based assays. Researchers can pair the active 2-bromo compound with its inactive 3-bromo analog to confirm on-target effects on APP processing, amyloidogenic pathway activation, or downstream tau phosphorylation. This is essential for validating APP as a therapeutic target in neurodegeneration.

Structure-Activity Relationship (SAR) Studies for Orthosteric Amyloid Binders

The dramatic >230-fold difference in affinity between the 2-bromo and 3-bromo isomers [2] highlights a critical SAR hotspot. Medicinal chemistry groups can use this compound as a starting point to systematically explore the benzamide ring substitution, the benzothiazole C-4 alkoxy group, and the N-3 methyl group to optimize affinity, selectivity, and pharmacokinetic properties for therapeutic development.

Quote Request

Request a Quote for 2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.